molecular formula C29H30O8 B14312002 4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate CAS No. 108802-34-2

4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate

Cat. No.: B14312002
CAS No.: 108802-34-2
M. Wt: 506.5 g/mol
InChI Key: RJUXTLMZYUKIOE-UHFFFAOYSA-N
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Description

4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate is an organic compound that belongs to the class of esters This compound is characterized by the presence of butoxy groups attached to benzoyl and phenyl rings, linked through an ethanedioate (oxalate) moiety

Properties

CAS No.

108802-34-2

Molecular Formula

C29H30O8

Molecular Weight

506.5 g/mol

IUPAC Name

2-O-[4-(4-butoxybenzoyl)oxyphenyl] 1-O-(4-butoxyphenyl) oxalate

InChI

InChI=1S/C29H30O8/c1-3-5-19-33-22-9-7-21(8-10-22)27(30)35-24-15-17-26(18-16-24)37-29(32)28(31)36-25-13-11-23(12-14-25)34-20-6-4-2/h7-18H,3-6,19-20H2,1-2H3

InChI Key

RJUXTLMZYUKIOE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C(=O)OC3=CC=C(C=C3)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate typically involves esterification reactions. One common method is the reaction between 4-butoxybenzoic acid and 4-butoxyphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of 4-butoxybenzoic acid and 4-butoxyphenyl acetic acid.

    Reduction: Formation of 4-butoxybenzyl alcohol and 4-butoxyphenyl methanol.

    Substitution: Formation of amides or ethers depending on the nucleophile used.

Scientific Research Applications

4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate involves its interaction with molecular targets through ester linkages. The compound can undergo hydrolysis to release active moieties that interact with specific biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Decyloxybenzoyl)oxy]phenyl 4-decyloxybenzoate
  • 4-[(4-Methoxybenzoyl)oxy]phenyl 4-methoxybenzoate
  • 4-[(4-Ethoxybenzoyl)oxy]phenyl 4-ethoxybenzoate

Uniqueness

4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate is unique due to its specific butoxy substituents, which impart distinct physical and chemical properties

Biological Activity

Chemical Structure and Properties

Molecular Formula: C22H30O5
Molecular Weight: 374.48 g/mol
IUPAC Name: 4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate

The compound features a phenyl ether structure with butoxy and benzoyloxy substituents, which may influence its interaction with biological targets.

The biological activity of 4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the butoxy and benzoyloxy groups may enhance its lipophilicity, facilitating better membrane penetration and bioavailability.

Antioxidant Activity

Research has indicated that similar phenolic compounds exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies suggest that compounds with similar structures can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis in cancer cells

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant activity of a related compound through DPPH radical scavenging assays. Results indicated a significant reduction in DPPH concentration, suggesting strong antioxidant potential.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that a structurally similar compound inhibited TNF-alpha-induced inflammation in human endothelial cells. This inhibition was linked to decreased NF-kB activation, a key regulator of inflammation.

Case Study 3: Anticancer Efficacy

A recent investigation into phenolic compounds revealed that certain analogs could effectively inhibit the growth of breast cancer cell lines through apoptosis induction, highlighting the potential for therapeutic applications.

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